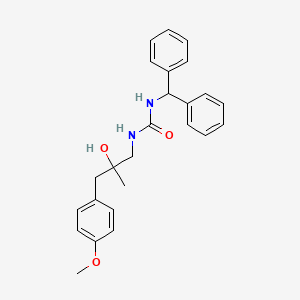

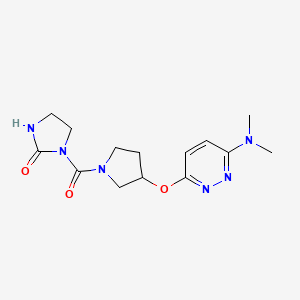

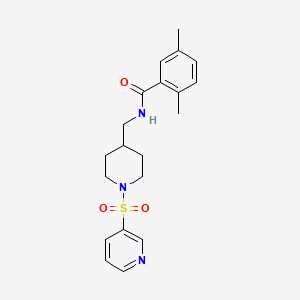

![molecular formula C11H17ClFN B2938632 Butyl[(2-fluorophenyl)methyl]amine hydrochloride CAS No. 1049773-05-8](/img/structure/B2938632.png)

Butyl[(2-fluorophenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound . It is used in various fields such as life sciences, organic synthesis, and environmental testing .

Synthesis Analysis

The synthesis of Butyl[(2-fluorophenyl)methyl]amine hydrochloride could potentially involve the Sandmeyer reaction , which is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .Molecular Structure Analysis

The molecular structure of Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be analyzed using various spectroscopic techniques . For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Chemical Reactions Analysis

The chemical reactions involving Butyl[(2-fluorophenyl)methyl]amine hydrochloride could potentially involve the Sandmeyer reaction . This reaction is used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be analyzed using various techniques . For instance, the infrared spectra of amines show absorptions resulting from the N–H bonds of primary and secondary amines . In 1H NMR spectra, the hydrogens attached to an amine show up 0.5-5.0 ppm .Scientific Research Applications

Pharmaceutical Research

Butyl[(2-fluorophenyl)methyl]amine hydrochloride: is used in pharmaceutical research as a building block for the synthesis of various compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through reactions such as the Sandmeyer reaction. It can be used to introduce the butylamine moiety into larger molecules, which is a common structural component in many organic compounds .

Material Science

In material science, Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be utilized to modify surface properties of materials. It can act as a linker molecule to attach functional groups to surfaces, thereby altering their chemical and physical characteristics .

Catalysis

The compound finds application in catalysis, where it can be used to synthesize catalysts or as a ligand that modifies the activity of a catalyst. This is particularly relevant in reactions that require precise control over the reaction environment .

Biological Studies

It is also employed in biological studies to probe the function of enzymes and receptors. By incorporating the compound into biomolecules, researchers can study the interaction between small molecules and biological macromolecules .

Analytical Chemistry

In analytical chemistry, Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be used as a standard or reagent in various analytical techniques. It helps in the quantification and identification of substances within a mixture .

Mechanism of Action

Target of Action

Compounds like “Butyl[(2-fluorophenyl)methyl]amine hydrochloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

The compound might interact with its target through various types of chemical interactions, such as ionic bonds, hydrogen bonds, or van der Waals forces. The fluorophenyl group might play a key role in this interaction .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, such as its size, polarity, and solubility. For example, the butyl group in the compound might affect its lipid solubility and thus its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a certain molecule in the cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGFNCVTPYFDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(2-fluorophenyl)methyl]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

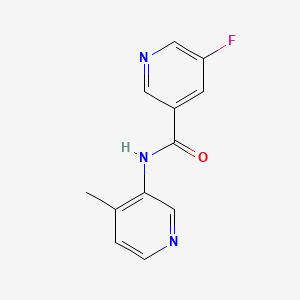

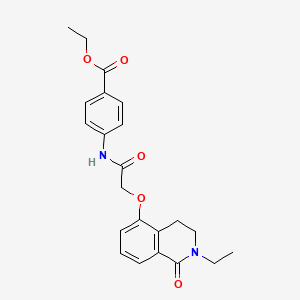

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2938555.png)

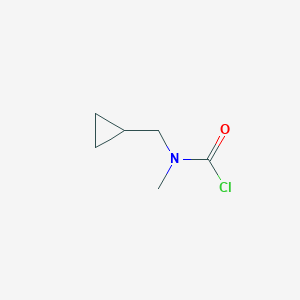

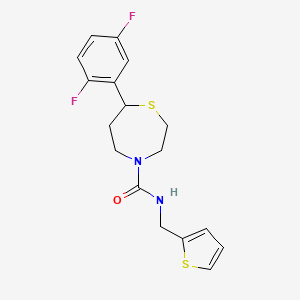

![(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2938556.png)

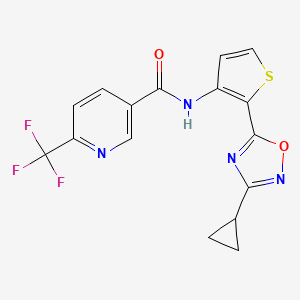

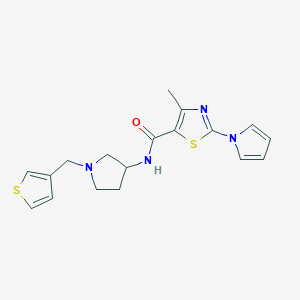

![2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2938560.png)

![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)

![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)